ethyl (4-chloro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, which include ethyl (4-chloro-1h-pyrazol-1-yl)acetate, are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 188.61 , which may influence its bioavailability.
Result of Action
Compounds containing the pyrazole moiety are known for their diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination to introduce the chloro substituent at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazolones.
Reduction: Formation of pyrazolines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimalarial, and anticancer properties.
Materials Science: It is used in the development of functional materials, such as dyes and catalysts, due to its versatile chemical reactivity.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl (1H-pyrazol-1-yl)acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
4-Chloro-1H-pyrazole: Lacks the ester group, affecting its solubility and chemical properties.
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate: Similar structure but with a bromo substituent instead of chloro, leading to different reactivity in substitution reactions.
This compound is unique due to the presence of both the chloro and ester groups, which provide a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZWWGBTUHKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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